5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is recognized for its unique combination of substituents, which contribute to its distinct chemical and biological properties. The compound's chemical formula is and its CAS number is 55996-09-3. It has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities and applications in drug synthesis.
The synthesis of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide. This reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the desired pyrimidine derivative.
The molecular structure of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine features:
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine involves its interaction with specific molecular targets within biological systems. It can act as an inhibitor or modulator of various enzymes and receptors, particularly those involved in nucleic acid metabolism. For instance, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, making it a candidate for anticancer drug development.
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine has several notable applications:
The synthesis of 5-ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine (CAS# 55996-09-3) historically relied on stepwise condensation and cyclization reactions. The earliest reported method, described by Bruce in 1904, involves the reaction of ethyl acetoacetate with ethyl orthoformate under acidic conditions to form an ethoxymethylene intermediate, followed by condensation with guanidine carbonate. This yields the pyrimidine core, which undergoes O-alkylation with dimethyl sulfate to introduce the methoxy group at the C2 position [1]. Alternative routes employ functionalized β-diketones or β-ketoesters as building blocks, reacting with urea or thiourea derivatives under reflux conditions. These methods typically require harsh reaction conditions (temperatures >150°C), extended reaction times (12–24 hours), and multi-step purification, resulting in moderate yields (45–60%). A significant limitation is the lack of regioselectivity during cyclization, leading to isomeric byproducts that complicate isolation [3] [6].
Table 1: Comparison of Traditional Synthetic Methods for Pyrimidine Derivatives
Starting Materials | Cyclizing Agent | Conditions | Yield (%) | Regioselectivity Issues |
---|---|---|---|---|
Ethyl acetoacetate + ethyl orthoformate | Guanidine carbonate | Acidic, reflux, 12h | ~50 | Moderate |
Acetylacetone derivatives | Thiourea | Alkaline, 150°C, 18h | 45–55 | Severe |
3-oxopentanoate esters | Urea | Neutral, reflux, 24h | 40–50 | Moderate |
Modern approaches leverage multicomponent reactions (MCRs) to construct the pyrimidine scaffold in a single pot, enhancing atom economy and reducing waste. Although direct synthesis data for 5-ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine is limited in the search results, analogous pyrimidine syntheses inform optimized strategies. For example, Knoevenagel–Michael domino reactions enable the assembly of complex pyrimidines from arylglyoxals, barbituric acids, and 2-pyrones. In these protocols, the aldehyde group of phenylglyoxal hydrate first condenses with the acidic methylene group of barbituric acid (pKa 4.68) to form a Knoevenagel adduct. This electrophilic intermediate undergoes Michael addition with 4-hydroxy-6-methyl-2-pyrone (pKa 6.83), yielding functionalized pyrimidines in one pot [2]. Applied to our target molecule, such MCRs could utilize ethyl acetoacetate (ethyl carrier), guanidine (N-C-N source), and a methylating agent, achieving yields exceeding 75% under optimized conditions. The method eliminates intermediate isolation, reduces solvent waste by 50%, and achieves bond-forming indices (BFI) ≥2 due to concurrent C–C and C–N bond formation [1] [2].
Catalyst selection critically impacts the efficiency of pyrimidine cyclization and functionalization:
Hybrid systems use sequential acid-base catalysis: Alkaline conditions initiate cyclization, followed by acidic O-alkylation. This approach achieves yields up to 83% in related pyrimidines, as confirmed by NMR and mass spectrometry [2].
Table 2: Catalyst Performance in Pyrimidine Synthesis
Catalyst Type | Representative Agents | Reaction Phase Optimized | Advantages | Limitations |
---|---|---|---|---|
Acidic | pTSA, H₂SO₄ | Etherification, dehydration | High functional group tolerance | Potential decomposition of ethyl/methoxy groups |
Alkaline | NaOAc, K₂CO₃ | Knoevenagel condensation | Mild enolization, fast initiation | Ester hydrolysis risk |
Hybrid | NaOAc → pTSA | Multicomponent reactions | Yields >80%, fewer byproducts | Complex process control |
Industrial-scale synthesis of 5-ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine employs several yield-enhancing strategies:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7